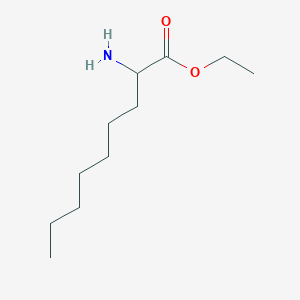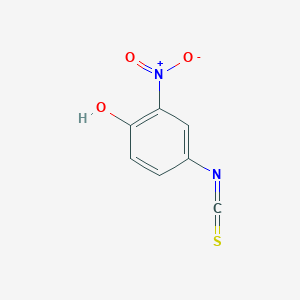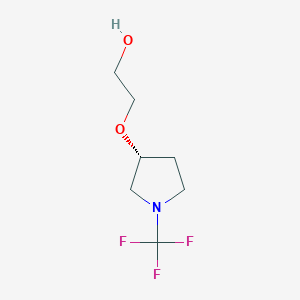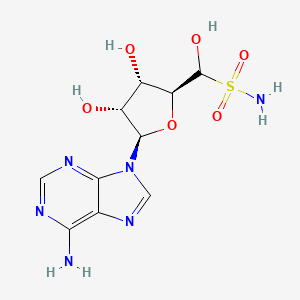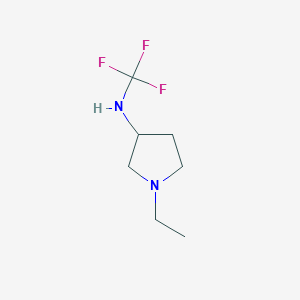![molecular formula C9H13ClO B13962239 Bicyclo[3.2.1]octane-1-carbonyl chloride CAS No. 58541-35-8](/img/structure/B13962239.png)
Bicyclo[3.2.1]octane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[321]octane-1-carbonyl chloride is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[321]octane, which is a bicyclic hydrocarbon The compound is characterized by the presence of a carbonyl chloride functional group attached to the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-1-carbonyl chloride typically involves the chlorination of bicyclo[3.2.1]octane-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to separate and purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the release of gaseous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]octane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.2.1]octane-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH₄) is used as the reducing agent, and the reaction is performed in anhydrous ether or THF.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the product is isolated by acid-base extraction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
Bicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the preparation of biologically active molecules with potential therapeutic applications.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]octane-1-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane-1-carboxylic Acid: The precursor to bicyclo[3.2.1]octane-1-carbonyl chloride.
Bicyclo[3.2.1]octane-1-methanol: A reduction product of this compound.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the preparation of a wide range of derivatives. Additionally, its bicyclic structure imparts unique steric and electronic properties that can influence the reactivity and selectivity of the resulting products.
Propriétés
Numéro CAS |
58541-35-8 |
|---|---|
Formule moléculaire |
C9H13ClO |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2 |
Clé InChI |
ZXVWPLDPXIKWQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


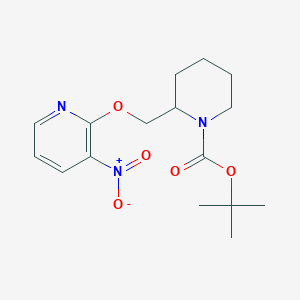
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
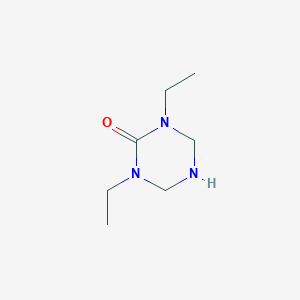
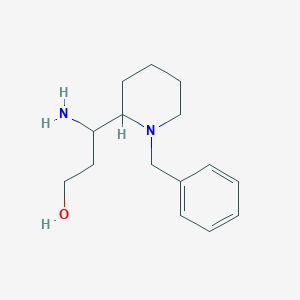
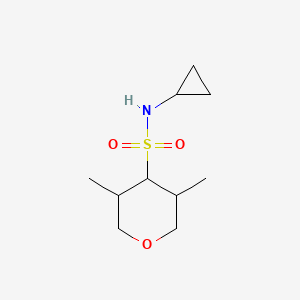
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
